2,4-Dimethyloxazole-5-carbaldehyde
Description
Nomenclature and Structural Context within the Oxazole (B20620) Family
The systematic naming and identification of a compound are fundamental to chemical communication. The following details provide the precise identifiers for 2,4-Dimethyloxazole-5-carbaldehyde.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The designated name for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde . nih.gov
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for this compound is 69062-86-8 . nih.govlookchem.com
The molecular formula represents the number of atoms of each element in a molecule. For this compound, the molecular formula is C₆H₇NO₂ . nih.govlookchem.comscbt.com
| Identifier | Value |
| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde |
| CAS Number | 69062-86-8 |
| Molecular Formula | C₆H₇NO₂ |
Significance of Oxazole Derivatives in Contemporary Chemical Research
Oxazole derivatives, as a class of compounds, have garnered considerable attention in the scientific community. tandfonline.comnih.gov Their versatile nature makes them pivotal in both fundamental and applied chemical research.
Oxazole derivatives are recognized as crucial building blocks in the field of organic synthesis. nih.govlifechemicals.com Their utility stems from the reactivity of the oxazole ring and the ability to introduce a wide array of functional groups. This allows for the construction of more complex molecular architectures. The van Leusen oxazole synthesis, for instance, is a well-established method for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC), highlighting the role of these heterocycles in forming new carbon-carbon bonds. nih.gov This adaptability makes them valuable precursors in the synthesis of a diverse range of organic molecules. nih.govlifechemicals.com
The oxazole motif is a prominent feature in numerous compounds developed for medicinal and agricultural applications. tandfonline.comontosight.ai In medicinal chemistry, oxazole-containing compounds have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. nih.govontosight.aitandfonline.com This has led to the development of various oxazole-based drugs. nih.govtandfonline.com In the agrochemical sector, certain oxazole derivatives have been investigated for their potential as pesticides, demonstrating their importance beyond the pharmaceutical industry. tandfonline.com The ability of the oxazole ring to interact with biological targets through various non-covalent bonds contributes to its significance in these fields. nih.govtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTYBWVHZBYRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442318 | |
| Record name | 2,4-DIMETHYLOXAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69062-86-8 | |
| Record name | 2,4-DIMETHYLOXAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 2,4 Dimethyloxazole 5 Carbaldehyde
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring (Position-5)
Electrophilic aromatic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.com The reactivity of the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com However, in 2,4-dimethyloxazole-5-carbaldehyde, the presence of two electron-donating methyl groups at positions 2 and 4 enhances the electron density of the ring, making it more susceptible to electrophilic attack. The aldehyde group at position 5 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Despite this, electrophilic substitution can occur at position 5, particularly when activating groups are present. wikipedia.org
| Reaction | Reagents | Product | Conditions |
| Bromination | Br2, CCl4 | 5-Bromo-2,4-dimethyloxazole | - |
| Nitration | HNO3/H2SO4 | 5-Nitro-2,4-dimethyloxazole | Requires activating groups |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-Acyl-2,4-dimethyloxazole | Generally difficult |
Nucleophilic Substitution Reactions on the Oxazole Ring (C-2 >> C-4 > C-5)
Nucleophilic substitution reactions on the oxazole ring are not common. pharmaguideline.com However, they can occur, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com The presence of electron-withdrawing substituents at C4 can facilitate nucleophilic attack at the C2-position. pharmaguideline.com Halogen atoms at the C2 position of the oxazole ring can be readily replaced by nucleophiles. pharmaguideline.com In many instances, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com For example, oxazoles can be converted to imidazoles in the presence of ammonia or formamide. pharmaguideline.com
| Position of Attack | Relative Reactivity | Notes |
| C-2 | Highest | Most electron-deficient position. pharmaguideline.com |
| C-4 | Moderate | Reactivity enhanced by electron-withdrawing groups at C2 or C5. |
| C-5 | Lowest | Least favorable for nucleophilic attack. |
Reactions at the Aldehyde Moiety
The aldehyde group at the 5-position is a primary center for the reactivity of this compound, making it a versatile building block for more complex molecules.
Condensation Reactions to Form Schiff Bases
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.govniscpr.res.in This reaction is a cornerstone in the synthesis of various heterocyclic and coordination compounds. nih.gov The formation of the imine bond is typically catalyzed by a small amount of acid. researchgate.net
A general scheme for Schiff base formation is as follows:
Step 1: Nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. mdpi.com
Step 2: Dehydration of the hemiaminal to yield the stable imine or Schiff base. mdpi.com
Reactions with Nucleophilic Reagents
The electrophilic carbonyl carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles.
Common Nucleophilic Addition Reactions:
| Nucleophile | Reagent Examples | Product Type |
| Hydride ions | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohol (2,4-dimethyl-5-hydroxymethyloxazole) |
| Organometallic reagents | Grignard reagents (R-MgX), Organolithiums (R-Li) | Secondary alcohol |
| Cyanide ion | HCN, KCN | Cyanohydrin |
| Ylides | Wittig reagents (Ph₃P=CHR) | Alkene |
These reactions provide pathways to a variety of functionalized oxazole derivatives. For instance, reduction of the aldehyde yields the corresponding alcohol, while reaction with Grignard reagents leads to the formation of secondary alcohols with a new carbon-carbon bond.
Ring-Opening and Cycloaddition Reactions
The oxazole ring can participate in ring-opening and cycloaddition reactions, further expanding its synthetic utility.
Diels-Alder Reactions
Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgwikipedia.org This [4+2] cycloaddition typically occurs with electron-deficient dienophiles. masterorganicchemistry.com The reaction proceeds through a concerted mechanism, forming a bicyclic intermediate which can then rearrange to form a substituted pyridine. wikipedia.org This transformation is a well-established route to pyridine derivatives. wikipedia.org
The general mechanism involves the following steps:
[4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., an alkene or alkyne) to form a bicyclic adduct. wikipedia.org
Ring Opening: The bicyclic intermediate undergoes a retro-Diels-Alder type reaction, losing the oxygen atom as part of a small molecule (e.g., water or an alcohol) to form a furan.
Rearrangement: In many cases, particularly with dienophiles containing nitrogen or other heteroatoms, the intermediate can rearrange to form a pyridine ring. wikipedia.org
Photolysis-Induced Ring Transformations
The photochemical behavior of oxazoles can lead to complex structural rearrangements and ring transformations. While specific studies on the photolysis of this compound are not extensively documented, the photorearrangements of analogous substituted oxazoles and other five-membered heterocyclic compounds provide insight into potential reaction pathways. The irradiation of oxazole derivatives can induce isomerization and ring cleavage, leading to the formation of various products.
One common photochemical transformation observed in related heterocyclic systems, such as isoxazoles, is the isomerization to an azirine intermediate, which can then undergo further rearrangement to form a different isomer of the original heterocycle. For instance, the photolysis of 3,5-diarylisoxazoles is known to proceed through a 2H-azirine intermediate. This process often involves the cleavage of the weakest bond in the ring upon photoexcitation, followed by cyclization and rearrangement.
In the case of this compound, it is plausible that UV irradiation could promote the cleavage of the O1-C2 or O1-C5 bond. The presence of the aldehyde group at the C5 position and methyl groups at C2 and C4 could influence the stability of the resulting intermediates and direct the rearrangement pathways. Potential photolysis-induced transformations could include isomerization to other oxazole isomers or ring-opening to form acyclic nitriles or amides. The specific products would be dependent on the irradiation wavelength and the solvent used, as these factors can influence the excited states and the subsequent reaction cascades.
A hypothetical photolytic rearrangement could involve the formation of an azirine intermediate, followed by ring expansion to yield an imidazole derivative or another oxazole isomer. The exact nature of these transformations would require dedicated photochemical studies on this compound.
Oxidation and Reduction Processes
The presence of both an aldehyde group and a substituted oxazole ring in this compound allows for a range of oxidation and reduction reactions. These transformations can selectively target the aldehyde functionality or involve the heterocyclic core, depending on the reagents and reaction conditions.
The electrochemical reduction of aldehydes is a well-established process that typically leads to the formation of primary alcohols. In the case of this compound, electrochemical reduction would be expected to convert the carbaldehyde group at the C5 position into a hydroxymethyl group, yielding (2,4-dimethyloxazol-5-yl)methanol. The mechanism of this reduction on a cathode surface generally involves the transfer of electrons to the carbonyl carbon, followed by protonation.
The specific conditions of the electrochemical reduction, such as the electrode material, solvent, and supporting electrolyte, can influence the efficiency and selectivity of the reaction. In some cases, particularly under protic conditions, further reduction of the alcohol or dimerization to form pinacols can occur. For heterocyclic aldehydes, the potential for the reduction of the heterocyclic ring itself exists, although this typically requires more forcing conditions than the reduction of the aldehyde group.
Table 1: Potential Products of Electrochemical Reduction of this compound
| Starting Material | Potential Product(s) | Reaction Type |
| This compound | (2,4-dimethyloxazol-5-yl)methanol | Aldehyde Reduction |
| This compound | 5-(Hydroxymethyl)-2,4-dimethyloxazolidine | Ring Reduction |
Reduction of aldehydes can also be achieved using chemical reducing agents. A combination of nickel and aluminum (Ni-Al alloy) in an aqueous alkaline solution is a potent reducing system capable of reducing various functional groups, including aldehydes. This method would be expected to reduce the aldehyde group of this compound to the corresponding primary alcohol, (2,4-dimethyloxazol-5-yl)methanol.
The reaction with Ni-Al alloy in a basic medium can sometimes lead to the reduction of the heterocyclic ring itself, particularly in aromatic systems that are susceptible to hydrogenation. Therefore, depending on the reaction conditions such as temperature and reaction time, the reduction of this compound with nickel and aluminum could potentially yield the saturated oxazolidine ring in addition to the reduction of the aldehyde.
Deprotonation and Alkylation of the Oxazole Ring
The methyl groups on the oxazole ring of this compound are susceptible to deprotonation by strong bases, forming carbanionic species that can then be reacted with various electrophiles in alkylation reactions. The regioselectivity of this deprotonation is a key consideration.
Studies on related substituted oxazoles, such as 2,4-dimethyloxazole-5-carboxylic acid, have shown that deprotonation with strong bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) can occur regioselectively. The acidity of the methyl protons is influenced by the electronic effects of the substituents on the oxazole ring. In the case of 2,4-dimethyloxazole-5-carboxylic acid, deprotonation occurs preferentially at the C2-methyl group.
For this compound, the electron-withdrawing nature of the aldehyde group at C5 would be expected to increase the acidity of the protons on the adjacent C4-methyl group. However, the nitrogen atom in the ring also influences the acidity of the C2-methyl protons. Therefore, the site of deprotonation could be competitive between the C2 and C4 methyl groups. The choice of base and reaction conditions can often be tuned to favor deprotonation at a specific site.
Once the lithiated intermediate is formed, it can be quenched with an alkylating agent, such as an alkyl halide, to introduce a new alkyl group at the site of deprotonation. This two-step process provides a valuable method for the functionalization of the oxazole ring.
Table 2: Regioselectivity of Deprotonation and Subsequent Alkylation
| Position of Methyl Group | Expected Acidity | Potential Alkylation Product (with R-X) |
| C2-Methyl | Influenced by ring nitrogen | 2-(R-ethyl)-4-methyloxazole-5-carbaldehyde |
| C4-Methyl | Influenced by adjacent aldehyde | 4-(R-ethyl)-2-methyloxazole-5-carbaldehyde |
Mechanistic Insights from Computational Studies
This complex cascade reaction involves several distinct mechanistic steps. Computational studies on related systems can help to elucidate the energetics and transition states of each step.
Amide N-Vinylation: This step likely involves the reaction of an amide with a vinylating agent. DFT calculations can model the transition state of this reaction, providing information on the activation energy and the influence of catalysts.
Enamine-Imine Isomerization: This tautomerization is a common process in organic chemistry. Computational studies can determine the relative stabilities of the enamine and imine tautomers and the energy barrier for their interconversion.
Imine Ethynylation: This step would involve the addition of an ethynyl group to the imine carbon. DFT can be used to model the nucleophilic attack of an ethynylating reagent on the imine and to predict the stereochemical outcome.
Intramolecular O-Vinylation: This final cyclization step would involve the intramolecular attack of the oxygen atom of the oxazole ring onto the newly introduced vinyl group. Computational modeling can provide the structure of the transition state for this ring-closing reaction and determine its feasibility.
A full computational study of this cascade would involve mapping the potential energy surface of the entire reaction sequence, identifying all intermediates and transition states, and calculating the activation barriers for each step. Such a study would provide a detailed mechanistic understanding of how this compound could be transformed through this elegant cascade process.
Spectroscopic Analysis and Structural Elucidation of 2,4 Dimethyloxazole 5 Carbaldehyde and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the case of 2,4-Dimethyloxazole-5-carbaldehyde, the key functional groups expected to show characteristic absorption bands are the aldehyde C=O, the C=N and C=C bonds within the oxazole (B20620) ring, and the C-H bonds of the methyl and aldehyde groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1740-1720 (unconjugated), 1700-1680 (conjugated) |
| Oxazole Ring C=N Stretch | ~1650-1590 |
| Oxazole Ring C=C Stretch | ~1590-1475 |
| C-H Stretch (aldehyde) | ~2850 and ~2750 (often two distinct bands) |
| C-H Stretch (methyl) | ~2960 and ~2870 |
| C-H Bend (methyl) | ~1465 and ~1380 |
This table presents expected values based on standard IR correlation charts and data for related compounds.
The conjugation of the aldehyde group with the oxazole ring in this compound would be expected to lower the C=O stretching frequency into the 1700-1680 cm⁻¹ range. The precise positions of the oxazole ring stretches can be complex due to the coupling of C=N and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aldehydic proton and the two methyl groups.
Based on data for similar heterocyclic aldehydes, the aldehydic proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group and the aromatic oxazole ring. The methyl groups attached to the oxazole ring will have characteristic chemical shifts.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| 2-Methyl (-CH₃) | 2.4 - 2.7 | Singlet (s) |
| 4-Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |
This table presents expected values based on standard ¹H NMR correlation charts and data for related oxazole and aldehyde compounds.
In a study on the synthesis of various aldehydes, the aldehydic proton of 4-methylbenzaldehyde (B123495) was observed at 9.96 ppm, and for thiophene-2-carbaldehyde (B41791) at 9.95 ppm, both as singlets. lookchem.com This supports the expected downfield chemical shift for the aldehyde proton in this compound. The two methyl groups are in different electronic environments and may have slightly different chemical shifts, though they could potentially overlap.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, six distinct signals are expected.
The carbonyl carbon of the aldehyde is characteristically found far downfield. The carbons of the oxazole ring appear in the aromatic region, and the methyl carbons are found in the upfield aliphatic region.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| C2 (Oxazole) | 158 - 165 |
| C4 (Oxazole) | 145 - 155 |
| C5 (Oxazole) | 125 - 135 |
| 2-Methyl (-CH₃) | 10 - 15 |
| 4-Methyl (-CH₃) | 10 - 15 |
This table presents expected values based on standard ¹³C NMR correlation charts and data for related oxazole and aldehyde compounds.
For comparison, in a study of 4-methylbenzaldehyde, the aldehydic carbon was reported at 192.1 ppm. lookchem.com In various synthesized dihydropyrimidinone derivatives, the ester carbonyl carbon appeared around 165-167 ppm. uni.lu These values help to corroborate the expected chemical shift ranges for the carbons in this compound.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, especially for complex structures.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks as there are no vicinal or geminal protons to couple. The protons of the two methyl groups and the aldehyde proton are all singlets. However, in derivatives where the methyl groups are replaced by longer alkyl chains, COSY would be essential to trace the proton-proton connectivities within those chains.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). An HSQC spectrum of this compound would show a cross-peak connecting the aldehyde proton signal in the ¹H spectrum to the aldehyde carbon signal in the ¹³C spectrum. Similarly, it would show correlations between the protons of each methyl group and their respective carbon signals. This technique is invaluable for definitively assigning the protonated carbons. chemicalbook.combldpharm.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For this compound, key HMBC correlations would be expected between:
The aldehyde proton and C5 of the oxazole ring.
The protons of the 2-methyl group and C2 of the oxazole ring.
The protons of the 4-methyl group and both C4 and C5 of the oxazole ring.
The aldehyde proton and C4 of the oxazole ring.
These correlations would provide unequivocal evidence for the substitution pattern of the oxazole ring. chemicalbook.comglpbio.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₆H₇NO₂), the exact mass is 125.0477 g/mol .
In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 125. It is also common to observe the protonated molecule, [M+H]⁺, at m/z 126, especially with soft ionization techniques like electrospray ionization (ESI). PubChem predicts several possible adducts for this compound. chemicalbook.comthegoodscentscompany.com
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.0550 |
| [M+Na]⁺ | 148.0369 |
| [M-H]⁻ | 124.0404 |
This table presents predicted m/z values from PubChem (CID 10606742). chemicalbook.comthegoodscentscompany.com
The fragmentation pattern upon electron impact (EI) ionization would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:
Loss of a hydrogen radical from the aldehyde: [M-H]⁺ at m/z 124.
Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z 96.
Cleavage of the oxazole ring.
Analysis of the fragmentation pattern provides a fingerprint that can be used to confirm the structure.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to verify its purity.
For this compound, with the molecular formula C₆H₇NO₂, the theoretical elemental composition can be calculated.
| Element | Theoretical Percentage |
| Carbon (C) | 57.59% |
| Hydrogen (H) | 5.64% |
| Nitrogen (N) | 11.20% |
| Oxygen (O) | 25.57% |
Experimental results from elemental analysis of a synthesized sample should closely match these theoretical values to confirm the elemental composition and purity of the compound. While specific experimental data for the title compound was not found, in the characterization of various heterocyclic compounds, elemental analysis is routinely reported to confirm the successful synthesis and purity of the target molecules. uni.lu
Computational Chemistry and Theoretical Investigations of 2,4 Dimethyloxazole 5 Carbaldehyde
Density Functional Theory (DFT) Calculations for Molecular Optimization and Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov At the heart of DFT is the concept that the total energy of a system is a functional of the electron density. This approach, often utilizing functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), enables the accurate prediction of various molecular properties. nih.gov
Geometric Optimization
The first step in most computational studies is the geometric optimization of the molecule. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. For 2,4-Dimethyloxazole-5-carbaldehyde, DFT calculations would systematically adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides crucial information about the planarity of the oxazole (B20620) ring and the orientation of the methyl and carbaldehyde substituents. These optimized geometric parameters are foundational for all subsequent computational analyses.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C2-O1 | 1.36 |
| C5-C6 | 1.45 | |
| C6=O2 | 1.22 | |
| **Bond Angles (°) ** | O1-C2-N3 | 115 |
| C4-C5-C6 | 125 | |
| Dihedral Angles (°) | C2-N3-C4-C5 | 0.5 |
| O1-C5-C6-O2 | 178 |
Vibrational Analysis
Following geometric optimization, a vibrational frequency analysis is typically performed. researchgate.net This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical vibrational spectra for this compound would show characteristic peaks for the C=O stretch of the aldehyde, C=N and C=C stretching within the oxazole ring, and C-H vibrations of the methyl groups. These theoretical spectra can be compared with experimental data to validate the computational model.
Electronic Properties and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. libretexts.org For this compound, the HOMO is likely to be distributed over the electron-rich oxazole ring, while the LUMO would be expected to be localized on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. wisc.edu For this compound, NBO analysis can quantify the electron density on each atom and in each bond, revealing the nature of the covalent and ionic character of the bonds. nih.gov Furthermore, it can describe delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.netresearchgate.net For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the aldehyde group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting them as potential sites for nucleophilic interaction.
Hyperpolarizability and Non-linear Optical Activity
Computational methods can also predict the non-linear optical (NLO) properties of molecules by calculating their hyperpolarizability. nih.gov Molecules with large hyperpolarizability values have the potential to be used in NLO materials for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response. For this compound, the presence of an electron-donating oxazole ring system connected to an electron-withdrawing carbaldehyde group can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO activity. DFT calculations can provide an estimation of the dipole moment and hyperpolarizability tensors, offering insights into the molecule's potential as an NLO material.
Quantum Chemical Calculations for Reaction Mechanisms and Energy Profiles
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, such calculations would be crucial in understanding its reactivity, particularly in reactions involving the aldehyde functional group and the oxazole ring.
Theoretical studies on the reactivity of similar heterocyclic aldehydes often employ Density Functional Theory (DFT) methods to model reaction pathways. For instance, in a study on a different heterocyclic aldehyde, researchers used DFT calculations to investigate the reaction mechanism, identifying the transition state structures and calculating the activation energies for each step. This type of analysis for this compound would likely focus on reactions such as nucleophilic additions to the carbonyl group, oxidations, and reductions.
The energy profiles for these reactions would be determined by calculating the Gibbs free energy of each stationary point along the reaction coordinate. These profiles would reveal the thermodynamic and kinetic feasibility of different reaction pathways. For example, the investigation of a Cannizzaro-type reaction, as has been studied for other aldehydes, would involve calculating the energy of the reactants, the tetrahedral intermediate, the transition state for hydride transfer, and the final products. researchgate.net
Illustrative Example of a Reaction Energy Profile Calculation:
Below is a hypothetical data table illustrating the kind of information that would be generated from a quantum chemical study of the reaction of this compound with a nucleophile.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Nu-) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +12.5 |
| 3 | Tetrahedral Intermediate | -5.2 |
| 4 | Transition State 2 (Proton Transfer) | +8.7 |
| 5 | Product | -15.0 |
Note: This data is illustrative and not based on a published study of this specific reaction.
Conformational Analysis and Stability Studies
Conformational analysis is another critical area where computational chemistry provides deep insights. For a molecule like this compound, the primary focus of conformational analysis would be the orientation of the aldehyde group relative to the oxazole ring. The rotation around the C-C single bond connecting the aldehyde to the ring would be of particular interest.
Computational methods, such as ab initio calculations or DFT, can be used to perform a potential energy scan by systematically rotating this bond. This would allow for the identification of the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). The relative energies of these conformers would indicate their populations at a given temperature.
The stability of different conformers is influenced by a combination of steric and electronic effects. In the case of this compound, steric hindrance between the aldehyde group and the methyl group at position 4 of the oxazole ring would play a significant role. Electronic effects, such as conjugation between the pi-system of the oxazole ring and the carbonyl group, would also be a key factor in determining the preferred conformation.
Hypothetical Conformational Energy Data:
This table illustrates the type of data that a conformational analysis of this compound might produce. The dihedral angle is defined by the atoms O(oxazole)-C(ring)-C(carbonyl)-O(carbonyl).
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformer Type |
| 0 | 0.0 | Global Minimum (Planar, s-trans) |
| 60 | 2.5 | - |
| 120 | 4.8 | Transition State |
| 180 | 1.2 | Local Minimum (Planar, s-cis) |
Note: This data is hypothetical and intended to illustrate the output of a conformational analysis study.
Such theoretical investigations, while not yet extensively reported for this compound itself, are powerful tools for predicting its chemical behavior and properties. The principles and methodologies applied to similar molecules provide a solid framework for understanding what such studies would reveal about this specific compound.
Applications of 2,4 Dimethyloxazole 5 Carbaldehyde As a Synthetic Intermediate
Synthesis of Complex Heterocyclic Systems
The reactivity of the carbaldehyde group allows for its participation in various cyclization and condensation reactions, making it a key building block for diverse heterocyclic structures.
The synthesis of pyrazole-containing compounds is a significant area of medicinal chemistry, as the pyrazole nucleus is a core component of numerous pharmaceuticals. The aldehyde functionality of 2,4-Dimethyloxazole-5-carbaldehyde is readily exploited for the construction of pyrazole rings. A common and established method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound (which can be formed from the aldehyde) with a substituted hydrazine.
The Vilsmeier-Haack reaction is another powerful tool for synthesizing pyrazole-4-carbaldehydes from hydrazones. nih.gov In a typical sequence applicable to this compound, it would first be converted to its corresponding hydrazone by reacting with a substituted hydrazine (e.g., phenylhydrazine). Subsequent treatment of this hydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) would lead to cyclization, yielding a 1-substituted-phenyl-3-(2,4-dimethyloxazol-5-yl)pyrazole-4-carbaldehyde. This multi-step process transforms the initial oxazole (B20620) aldehyde into a more complex structure featuring a substituted pyrazole ring directly attached to the oxazole core.
Pyrimidine-based structures are of great interest due to their presence in nucleic acids and their wide range of pharmacological activities. This compound can serve as a precursor for creating elaborate molecules that incorporate a pyrimidine ring. The synthesis of such derivatives often involves multi-component reactions where the aldehyde participates in the formation of the pyrimidine ring.
For instance, a series of novel pyrimidinamine derivatives containing a phenyl-thiazole/oxazole moiety were designed and synthesized to discover fungicides with excellent antifungal activities. nih.gov While this study focused on a different core, the synthetic strategies are applicable. A common route to pyrimidines involves the condensation of a chalcone-like intermediate with a guanidine or urea derivative. The oxazole carbaldehyde can be used to form the necessary chalcone through a Claisen-Schmidt condensation with an appropriate acetophenone, which then undergoes cyclization to form the pyrimidine ring. This creates a direct link between the oxazole moiety and the newly formed pyrimidine ring, often via a phenyl spacer.
The synthesis of isoxazole derivatives is another important application, as the isoxazole ring is a key feature in several bioactive compounds. nih.gov The aldehyde group of this compound is a suitable starting point for constructing an isoxazole ring. A primary method involves the reaction of the aldehyde with hydroxylamine hydrochloride. indexcopernicus.com This reaction typically forms an aldoxime intermediate.
Subsequent intramolecular oxidative cycloaddition of the aldoxime can lead to the formation of a fused isoxazole ring system. nih.gov This process effectively converts the aldehyde group into the N-O bond characteristic of the isoxazole heterocycle. This transformation is a powerful method for building polycyclic isoxazole derivatives from alkene-tethered aldoximes. nih.gov The cycloaddition of nitrile oxides, often generated in situ from aldoximes, with alkynes or alkenes is one of the most powerful methods for constructing five-membered heterocycles like isoxazoles. nih.gov
Precursor for Biologically Active Molecules
The modification of the this compound scaffold has been explored to develop new compounds with potential therapeutic applications, particularly in the realm of antimicrobial agents.
The oxazole and related azole frameworks are considered significant structures in the design of compounds with antibacterial properties. nih.gov Derivatives created from heterocyclic aldehydes are frequently screened for their efficacy against various bacterial strains. For example, a series of thiazolidine-2,4-dione-linked ciprofloxacin hybrids demonstrated a significant antibacterial spectrum, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov
By modifying this compound, for instance, by synthesizing Schiff base derivatives or converting it into other heterocyclic systems, novel compounds with potential antibacterial action can be generated. The antibacterial effectiveness of such derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterial Strain | Compound Type | Reported MIC (µM) | Reference |
|---|---|---|---|
| S. aureus ATCC 6538 | Ciprofloxacin-Thiazolidinedione Hybrid 3l | 0.22 | nih.gov |
| S. aureus ATCC 6538 | Ciprofloxacin-Thiazolidinedione Hybrid 3a | 0.02 | nih.gov |
| MRSA AUMC 261 | Ciprofloxacin-Thiazolidinedione Hybrid 3e | 0.005 | nih.gov |
| E. coli | Benzimidazole Derivative 15a | 1 µg/mL | nih.gov |
| M. catarrhalis | Benzimidazole Derivative 15a | 2 µg/mL | nih.gov |
This table presents data for derivatives of related heterocyclic structures to illustrate the potential antibacterial activity that can be achieved through chemical modification.
Fungal infections, particularly those caused by Candida species, represent a significant health concern, driving the search for new antifungal agents. ekb.eg The 1,2,4-triazole nucleus, which can be synthesized from aldehyde precursors, is a well-established pharmacophore in many commercial antifungal drugs. Derivatives of this compound, especially those incorporating triazole or other nitrogen-containing heterocycles, are promising candidates for new antifungal compounds.
Research has shown that Schiff base derivatives of 1,2,4-triazole and thiazole possess a variety of biological applications, including antifungal action. orientjchem.org The antifungal activity of these synthesized compounds is typically assessed against a panel of pathogenic fungi, with MIC values used to quantify their potency. Studies on various benzaldehydes have also revealed that specific substitution patterns can lead to potent antifungal activity by disrupting cellular antioxidation processes in fungi. nih.gov Similarly, modifications to the oxazole carbaldehyde core could yield derivatives that target fungal-specific pathways.
| Fungal Strain | Compound Type | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 1,2,4-Triazole-thiazolidin-4-one (2-Br substituted) | 200 | ekb.eg |
| Candida albicans | Quinoxaline-Triazole Derivative 5d | 4 | nih.gov |
| Candida glabrata | Quinoxaline-Triazole Derivative 5d | 2 | nih.gov |
| Candida krusei | Quinoxaline-Triazole Derivative 5d | 2 | nih.gov |
| Various Fungi | Thiazolidinone Derivative 10 | 59.6–119.2 (µM) | mdpi.com |
This table presents data for various heterocyclic compounds to exemplify the antifungal potential of structures that could be derived from this compound.
Role in Materials Science
As a versatile heterocyclic aldehyde, this compound holds potential as a valuable building block in the field of materials science. Its utility is predicated on the reactivity of the aldehyde group and the inherent properties of the oxazole ring.
The aldehyde functionality at the 5-position of the 2,4-dimethyloxazole ring serves as a reactive handle for the synthesis of more complex molecules with tailored fluorescent responses. For instance, condensation of the aldehyde with various amines can yield Schiff base derivatives. The electronic properties of these Schiff bases, and consequently their fluorescence characteristics (such as quantum yield, Stokes shift, and emission wavelength), can be fine-tuned by varying the substituent on the amine. This modularity allows for the rational design of fluorescent probes for specific analytes.
The development of fluorescent probes often involves incorporating a recognition site for a target analyte and a fluorophore. In this context, derivatives of this compound could be designed where the oxazole moiety acts as the fluorophore, and a group that selectively interacts with a target molecule is introduced via reaction at the aldehyde. For example, a probe for a specific metal ion could be synthesized by creating a ligand structure that includes the oxazole ring and has a specific affinity for that metal. Binding of the metal ion would then induce a change in the fluorescence of the oxazole-based fluorophore, signaling the presence of the ion.
A patent for a formaldehyde fluorescent probe highlights the general principle of using aldehyde-reactive groups in sensor design, which could be conceptually applied to derivatives of this compound for detecting other analytes. google.com
| Target Analyte | Potential Probe Design Principle | Expected Sensing Mechanism |
|---|---|---|
| Metal Ions | Schiff base ligand with a specific metal binding pocket. | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). |
| pH | Introduction of an ionizable group near the oxazole ring. | pH-dependent protonation state affecting the electronic structure and fluorescence. |
| Specific Biomolecules | Conjugation to a molecule with specific biological affinity (e.g., an enzyme substrate). | Change in fluorescence upon enzymatic reaction or binding event. |
The nitrogen atom in the oxazole ring of this compound can act as a coordination site for metal ions, making the compound and its derivatives potential ligands in coordination chemistry. The aldehyde group can be readily converted into other functional groups, such as imines (via condensation with primary amines), hydrazones (via condensation with hydrazines), or alcohols (via reduction), which can also participate in metal coordination.
This versatility allows for the synthesis of a variety of polydentate ligands. For example, a Schiff base derived from this compound and an amine containing another donor atom (like another nitrogen or an oxygen) could act as a bidentate ligand. The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties.
While research specifically on coordination complexes of this compound is scarce, studies on similar heterocyclic ligands, such as those derived from imidazole, triazole, and thiazole, are extensive. nih.govnih.govmdpi.com These studies demonstrate the ability of such five-membered heterocycles to form stable coordination polymers and metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. By analogy, derivatives of this compound could be explored as building blocks for novel MOFs. The potential of the analogous 2,4-dimethylthiazole-5-carbaldehyde to be converted into ligands for creating MOFs has been noted.
| Derivative Type | Potential Donor Atoms | Example of Metal Ion | Potential Application of Complex |
|---|---|---|---|
| Schiff Base | N (oxazole), N (imine) | Cu(II), Zn(II) | Catalysis, Luminescent materials |
| Hydrazone | N (oxazole), N, N (hydrazone) | Fe(III), Co(II) | Magnetic materials, Sensors |
| Reduced Alcohol | N (oxazole), O (hydroxyl) | Mn(II), Ni(II) | Bioinorganic modeling |
Industrial Applications
The utility of this compound as a synthetic intermediate extends to various industrial sectors, primarily due to the presence of the reactive aldehyde group on a stable heterocyclic scaffold.
Heterocyclic compounds, including oxazoles, are fundamental building blocks in medicinal chemistry. lifechemicals.com The oxazole ring is a structural motif found in a number of biologically active compounds. The aldehyde functionality of this compound makes it a useful precursor for the synthesis of more complex molecules with potential therapeutic applications.
The aldehyde can undergo a wide range of chemical transformations, such as reductive amination, oxidation to a carboxylic acid, and various carbon-carbon bond-forming reactions. These reactions allow for the introduction of diverse functional groups and the construction of larger molecular frameworks, which is a key strategy in the discovery of new drugs. While specific examples of commercial drugs synthesized directly from this compound are not documented in the readily available literature, the general importance of heterocyclic aldehydes as pharmaceutical intermediates is well-established. nih.govbeilstein-journals.org For instance, a patent for a pharmaceutical composition containing a tetrahydrothiazolo[5,4-c]pyridine derivative suggests the importance of related heterocyclic structures in drug development. google.com
The oxazole scaffold is also present in a number of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netbohrium.com The synthesis of these agrochemicals often involves the use of functionalized heterocyclic intermediates. This compound, with its reactive aldehyde group, represents a potential starting material for the synthesis of novel agrochemically active compounds.
The aldehyde can be used to introduce various toxophoric groups or to construct the core skeleton of a pesticide. The development of new agrochemicals is crucial for crop protection, and the exploration of novel chemical scaffolds is an important area of research. mdpi.comfrontiersin.org The versatility of the oxazole ring and the reactivity of the aldehyde group in this compound make it a candidate for inclusion in synthetic pathways targeting new and effective crop protection agents.
Q & A
Q. What are the common synthetic routes for preparing 2,4-dimethyloxazole-5-carbaldehyde, and how can reaction conditions be optimized?
The synthesis of oxazole derivatives often involves cyclocondensation or nucleophilic substitution. For example, similar compounds like pyrazole-carbaldehydes are synthesized via Vilsmeier-Haack reactions using reagents such as DMF and POCl₃ to introduce aldehyde groups . In one protocol, refluxing precursors in DMSO followed by distillation and crystallization yielded a 65% product . Optimization may involve adjusting catalysts (e.g., K₂CO₃ for nucleophilic substitutions ), solvent polarity, and reflux duration. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize yields.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions and aldehyde proton resonance (~9-10 ppm).
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., C₆H₇ClN₂O in ).
- X-ray crystallography : For unambiguous structural determination, SHELX programs are widely used for refinement, leveraging intensity data to resolve bond lengths and angles .
- IR spectroscopy : To identify functional groups like C=O (aldehyde, ~1700 cm⁻¹) and C=N (oxazole, ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of this compound?
Crystallographic challenges, such as twinning or thermal motion artifacts, require advanced software tools. SHELXL allows refinement against high-resolution data, incorporating restraints for bond distances and angles to model disorder . Mercury’s Materials Module enables packing similarity analysis to identify intermolecular interactions that may explain structural anomalies . For severe twinning, data integration from multiple crystals or synchrotron sources may improve resolution.
Q. What methodological strategies address low yields or side-product formation in the synthesis of this compound?
Yield discrepancies (e.g., 65% vs. theoretical 80-90% ) often stem from competing reactions or solvent effects. Strategies include:
- Solvent screening : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity but may promote hydrolysis; switching to ethanol with glacial acetic acid can suppress side reactions .
- Catalyst optimization : Basic catalysts like K₂CO₃ improve substitution efficiency in aryloxy-aldehyde syntheses .
- Temperature control : Lowering reflux temperatures may reduce decomposition, while shorter reaction times prevent over-oxidation.
Q. How can computational tools predict the reactivity and stability of this compound in complex reaction systems?
Density Functional Theory (DFT) calculations and molecular docking can model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Software like Gaussian or ORCA provides insights into transition states and reaction pathways. For crystal engineering, Mercury’s void visualization identifies potential solvent-accessible regions, aiding polymorph prediction . SMILES notations (e.g., CC1=NC2=C(O1)C=CC(=C2)C(=O)N in ) enable database searches for analogous structures with known reactivity profiles.
Data Analysis and Interpretation
Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts vs. X-ray results) for this compound?
Contradictions between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility or solvent effects. Cross-validate using:
- Dynamic NMR : To probe rotational barriers in solution.
- Hirshfeld surface analysis : To compare intermolecular interactions in crystal structures .
- Theoretical calculations : DFT-optimized geometries can simulate NMR chemical shifts for direct comparison with experimental data .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for aldehyde stability, and use scavengers (e.g., molecular sieves) to sequester water .
- Crystallography : Collect low-temperature (100 K) data to minimize thermal motion artifacts .
- Data reporting : Include R-factors, CCDC deposition numbers, and refinement parameters to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
